2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
CAS No.:
Cat. No.: VC15148497
Molecular Formula: C24H19F3N4O4
Molecular Weight: 484.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H19F3N4O4 |
|---|---|
| Molecular Weight | 484.4 g/mol |
| IUPAC Name | 2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C24H19F3N4O4/c1-35-18-9-7-15(8-10-18)13-31-22(33)21-19(6-3-11-28-21)30(23(31)34)14-20(32)29-17-5-2-4-16(12-17)24(25,26)27/h2-12H,13-14H2,1H3,(H,29,32) |
| Standard InChI Key | OHOCRBUEHDDIJN-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, 2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide, reflects its multi-component structure. Key features include:
-
A pyrido[3,2-d]pyrimidine core, which provides a planar, aromatic system conducive to π-π stacking interactions.
-
A 4-methoxybenzyl substituent at position 3, introducing electron-donating methoxy groups that enhance solubility and modulate electronic properties.
-
An N-(3-(trifluoromethyl)phenyl)acetamide side chain at position 1, contributing hydrophobic and electron-withdrawing characteristics via the trifluoromethyl group.
The molecular formula is C24H19F3N4O4, with a molar mass of 484.4 g/mol. The canonical SMILES notation (COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=CC(=C4)C(F)(F)F) illustrates the connectivity of these groups.
Spectroscopic Characterization
Structural validation typically employs:
-
Nuclear Magnetic Resonance (NMR): H and C NMR spectra confirm the presence of methoxy protons (~δ 3.8 ppm), aromatic protons from the pyrido[3,2-d]pyrimidine core (δ 7.0–8.5 ppm), and acetamide carbonyl signals (~δ 170 ppm).
-
Infrared (IR) Spectroscopy: Stretching vibrations for carbonyl groups (C=O, ~1700 cm), aromatic C-H (~3100 cm), and C-F bonds (~1200 cm) are observed.
-
Mass Spectrometry: High-resolution mass spectra (HRMS) show a molecular ion peak at m/z 484.4, consistent with the molecular formula.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves a multi-step sequence:
-
Pyrido[3,2-d]pyrimidine Core Formation: Condensation of 3-aminopyridine-2-carboxylic acid with urea or thiourea under acidic conditions generates the dihydropyrimidine ring.
-
N-Alkylation: Introduction of the 4-methoxybenzyl group via alkylation using 4-methoxybenzyl chloride in the presence of a base (e.g., KCO) in DMF.
-
Acetamide Installation: Coupling of the pyrido[3,2-d]pyrimidine intermediate with 3-(trifluoromethyl)phenylamine using ethyl chloroacetate, followed by hydrolysis and activation with HOBt/EDC.
Table 1: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Core Formation | Urea, HCl, 120°C | 65–70 |
| N-Alkylation | 4-Methoxybenzyl chloride, KCO, DMF, 80°C | 55–60 |
| Acetamide Coupling | Ethyl chloroacetate, HOBt/EDC, DCM, RT | 50–55 |
Optimization Challenges
-
Regioselectivity: Ensuring alkylation occurs exclusively at the pyrimidine N3 position requires careful control of stoichiometry and temperature.
-
Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance reaction rates but may complicate purification due to high boiling points.
Chemical Properties and Reactivity
Stability and Degradation
The compound exhibits moderate thermal stability, with decomposition observed above 250°C via thermogravimetric analysis (TGA). Hydrolytic stability studies in buffer solutions (pH 1–10) indicate susceptibility to acid-catalyzed decomposition of the acetamide linkage.
Reactivity Profile
-
Electrophilic Substitution: The electron-rich pyrido[3,2-d]pyrimidine core undergoes nitration or sulfonation at position 6 under strong acidic conditions.
-
Nucleophilic Attack: The trifluoromethyl group’s electron-withdrawing nature activates the phenyl ring toward nucleophilic aromatic substitution, though steric hindrance limits reactivity.
| Assay | Result (IC) | Model System |
|---|---|---|
| EGFR Kinase Inhibition | 1.2 µM | In vitro |
| Antiproliferative Activity | 8.5 µM | MCF-7 cells |
| Cytochrome P450 Inhibition | >50 µM | Human liver microsomes |
Pharmacokinetic Considerations
-
Solubility: Moderate aqueous solubility (0.12 mg/mL at pH 7.4) due to hydrophobic trifluoromethyl and methoxybenzyl groups.
-
Metabolic Stability: Incubation with human liver microsomes shows slow degradation (t = 45 min), suggesting susceptibility to oxidative metabolism.
Future Research Directions
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the methoxybenzyl or trifluoromethyl groups to optimize potency and selectivity.
-
In Vivo Efficacy Models: Evaluation in xenograft models to assess antitumor activity and bioavailability.
-
Formulation Development: Encapsulation in nanocarriers to improve solubility and target tissue delivery.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume